N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(morpholin-4-yl)-2-oxoacetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(morpholin-4-yl)-2-oxoacetamide is an organic compound that features a benzodioxin ring, a morpholine ring, and an oxoacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodioxin intermediate is replaced by morpholine.
Formation of the Oxoacetamide Group: This step often involves the reaction of the intermediate with an acylating agent, such as an acid chloride or anhydride, to introduce the oxoacetamide functionality.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxoacetamide group, potentially converting it to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(morpholin-4-yl)-2-oxoacetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzodioxin and morpholine rings can interact with enzymes or receptors, modulating their activity. The oxoacetamide group might participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(piperidin-4-yl)-2-oxoacetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(pyrrolidin-4-yl)-2-oxoacetamide: Contains a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(morpholin-4-yl)-2-oxoacetamide may confer unique properties, such as specific binding affinities or solubility characteristics, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-morpholin-4-yl-2-oxoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(15(19)17-5-7-20-8-6-17)16-9-11-10-21-12-3-1-2-4-13(12)22-11/h1-4,11H,5-10H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCKVWOCBPRKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NCC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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